molecular formula C13H9BrF4N2O2 B2569313 5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 830346-48-0

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2569313
CAS No.: 830346-48-0
M. Wt: 381.125
InChI Key: RDQPTRWUBKZZFJ-UHFFFAOYSA-N
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Description

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative with a complex substitution pattern. Its structure features:

  • A bromo substituent at the 5-position.
  • A methyl group at the 6-position.
  • A benzyl group at the 1-position, substituted with 2-fluoro and 6-(trifluoromethyl) groups on the aromatic ring.

This compound (CAS: 830346-48-0) is classified as a Certified Reference Material with ≥95% purity, indicating its significance in analytical and synthetic applications .

Properties

IUPAC Name

5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPTRWUBKZZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830346-48-0
Record name 5-Bromo-1-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Record name 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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Record name 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of the corresponding pyrimidinedione derivative.

  • Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or Deoxo-Fluor.

  • Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: NaOH, K2CO3

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

  • Receptor Binding: Interacting with cellular receptors to modulate biological responses.

  • Signal Transduction: Influencing intracellular signaling pathways to produce desired effects.

Comparison with Similar Compounds

Table 1: Comparison of Fluorophenyl-Substituted Tetrahydropyrimidine Derivatives

Compound Name Substituents (Position) Functional Group (2-position) Melting Point/Decomposition (°C) Key Observations
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-2,4-dione 2-F, 6-CF₃ (benzyl) Dione (O) Not reported High lipophilicity due to CF₃
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5b) 3-F (phenyl) Oxo (O) 210–213 Higher melting point than 5c
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) 4-F (phenyl) Oxo (O) 182–184 Lower thermal stability
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5d) 2-F (phenyl) Thioxo (S) 216–220 (dec.) Enhanced thermal stability vs. oxo analogs

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃, F) increase lipophilicity and may improve membrane permeability .
  • Thioxo substitution (C=S) at the 2-position improves thermal stability compared to oxo (C=O) analogs, as seen in 5d (decomposition at 216–220°C vs. 182–184°C for 5c) .

Table 2: Antioxidant Activity of Tetrahydropyrimidine Derivatives

Compound Class Substituents IC₅₀ (DPPH Scavenging) Reducing Power (Relative to Gallic Acid)
Target compound 2-F, 6-CF₃ (benzyl) Not reported Not reported
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) Furan (C-4) 0.6 mg/mL Moderate
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5f) 4-F (phenyl) Not tested Weak

Key Findings :

  • Thioxo derivatives with furan substituents (e.g., 3c) exhibit potent antioxidant activity (IC₅₀ = 0.6 mg/mL for DPPH scavenging), likely due to radical stabilization by sulfur .
  • The target compound’s trifluoromethyl group may hinder antioxidant efficacy by reducing electron-donating capacity, though this remains untested .

Key Findings :

  • Solvent-free synthesis (e.g., fusion at 120°C) is effective for generating crystalline products, as seen in .
  • Bromination strategies vary; direct bromine addition (as in ) may require careful temperature control to avoid side reactions .

Biological Activity

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 830346-48-0) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₃H₉BrF₄N₂O₂
Molecular Weight 381.12 g/mol
IUPAC Name 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione

This compound features a bromine atom and a trifluoromethyl group which significantly influence its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Research indicates that it exhibits potent activity against various bacterial strains, particularly Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy :
    • A study reported that derivatives of similar compounds demonstrated IC₅₀ values ranging from 55 nM to 200 nM against strains such as Escherichia coli and Pseudomonas aeruginosa .
    • The specific compound under review has shown comparable activity, indicating its potential as an antibacterial agent.
  • Mechanism of Action :
    • The antibacterial mechanism is believed to involve the inhibition of DNA synthesis through the formation of reactive intermediates that induce DNA strand breaks . This mechanism is crucial for understanding how the compound can be utilized in treating bacterial infections effectively.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameIC₅₀ (nM)Bacterial Target
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione~200E. coli, P. aeruginosa
Tetracycline200Various Gram-positive bacteria
Nitroimidazole DerivativesVariesAnaerobic bacteria

Synthesis and Evaluation

The synthesis of this compound involves several steps typical for pyrimidine derivatives. A recent review discussed the synthesis pathways and evaluated the bioactivity of various analogs . The presence of halogenated groups appears to enhance biological activity by increasing lipophilicity and altering membrane permeability.

Future Directions

Given its promising antibacterial properties, further research is warranted to explore:

  • In Vivo Studies : To assess efficacy in living organisms.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics.
  • Resistance Mechanisms : Understanding how bacterial resistance develops against such compounds.

Q & A

Q. How can reactive intermediates (e.g., bromo-radicals) generated during synthesis be trapped and characterized?

  • Methodology : Spin-trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in EPR spectroscopy confirm radical intermediates during bromine substitution. Quenching with DMSO stabilizes intermediates for LC-MS analysis .

Tables for Key Data

Property Value Method Reference
Melting Point158–160°CDSC
LogP3.2 (predicted)ADMET Predictor
DHFR Inhibition (IC50_{50})1.2 µMEnzymatic Assay
Aqueous Solubility0.12 mg/mL (unformulated)HPLC-UV

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